molecular formula C4H6O2S B1283193 3-(Methylsulfonyl)-1-propyne CAS No. 111247-76-8

3-(Methylsulfonyl)-1-propyne

Cat. No.: B1283193
CAS No.: 111247-76-8
M. Wt: 118.16 g/mol
InChI Key: ALPBMPMAKKNWNA-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-propyne is an organic compound characterized by the presence of a methylsulfonyl group attached to a propyne backbone

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes in the biological system . For instance, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, and exhibit antioxidant properties .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and the exhibition of antioxidant properties .

Pharmacokinetics

A study on a similar compound, 3-methylsulphonyl-dde, showed that it was given as a single oral dose and had a rapid decrease in plasma concentrations

Result of Action

Similar compounds, such as indole derivatives, have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)-1-propyne typically involves the reaction of propyne with a methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)-1-propyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.

    Substitution: The propyne moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the propyne group under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Methylsulfide derivatives.

    Substitution: Various substituted propyne derivatives.

Scientific Research Applications

Chemical Properties and Reactions

The compound undergoes several types of reactions:

  • Oxidation : Converts to sulfone derivatives.
  • Reduction : Converts the methylsulfonyl group to a methylsulfide group.
  • Substitution : The propyne moiety can react with various nucleophiles.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, KMnO4Varies based on substrate
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionAmines, thiolsBasic conditions

Organic Synthesis

3-(Methylsulfonyl)-1-propyne serves as a versatile building block in organic synthesis. It is used in the preparation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of various isoquinolines, which are important in medicinal chemistry .

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties, making them candidates for further drug development .

Medicinal Chemistry

The compound is being investigated as a precursor for synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specific pathways within biological systems .

Case Study 1: Synthesis of Isoquinolines

A study demonstrated the use of this compound as a building block in synthesizing 3-benzylisoquinolines through microwave-assisted reactions. The resulting compounds showed significant antimicrobial and cytotoxic activities, suggesting their potential as lead compounds for drug development .

Case Study 2: Antimicrobial Testing

Research conducted on the antimicrobial properties of derivatives derived from this compound indicated promising results against several pathogenic bacteria. These findings highlight its potential application in developing new antimicrobial agents .

Comparison with Similar Compounds

    3-(Methylsulfonyl)-1-butene: Similar structure but with a butene backbone.

    3-(Methylsulfonyl)-1-pentyne: Similar structure but with a pentyne backbone.

Uniqueness: 3-(Methylsulfonyl)-1-propyne is unique due to its specific combination of a methylsulfonyl group and a propyne backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

3-(Methylsulfonyl)-1-propyne is an organic compound with the molecular formula CHOS and a CAS number of 111247-76-8. This compound features a propyne structure characterized by a triple bond between the first and second carbon atoms, along with a methylsulfonyl group. Its unique structure enables significant biological activity, making it a subject of interest in medicinal chemistry and biopharmaceutical applications.

  • Molecular Formula: CHOS
  • CAS Number: 111247-76-8
  • Structure: Contains a triple bond and a methylsulfonyl group, contributing to its high reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential therapeutic effects against specific diseases. Its interactions with biological targets are under investigation, particularly regarding its mechanisms of action and therapeutic efficacy.

Significant Activities:

  • Antioxidant Properties: The compound has shown potential in reducing oxidative stress, which is linked to various diseases.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Effects: It has been noted for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory conditions.

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific proteins and enzymes within biological systems, influencing various pathways related to disease processes.

Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Cell Line Studies:
    • In vitro studies using cancer cell lines have indicated that this compound can induce apoptosis (programmed cell death) and inhibit proliferation.
    • A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) compared to control groups.
  • Anti-inflammatory Studies:
    • Research has shown that this compound can reduce the expression of pro-inflammatory cytokines in macrophages, suggesting its potential use in managing inflammatory diseases .
  • Oxidative Stress Reduction:
    • The compound has been evaluated for its ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative damage associated with aging and various diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
This compoundAntioxidant, anticancer, anti-inflammatory
3-(Dimethylamino)propylamineAntimicrobial, skin irritant
Indole DerivativesAnti-inflammatory, antidiabetic

Case Study 1: Anticancer Properties

A recent study investigated the effects of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, researchers treated macrophages with varying concentrations of this compound. The findings indicated a significant reduction in TNF-alpha and IL-6 production, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Properties

IUPAC Name

3-methylsulfonylprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c1-3-4-7(2,5)6/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPBMPMAKKNWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557844
Record name 3-(Methanesulfonyl)prop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111247-76-8
Record name 3-(Methanesulfonyl)prop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfonyl)prop-1-yne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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